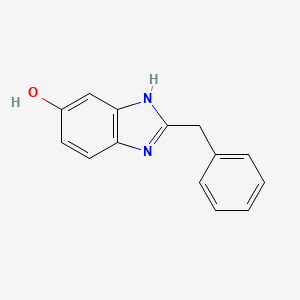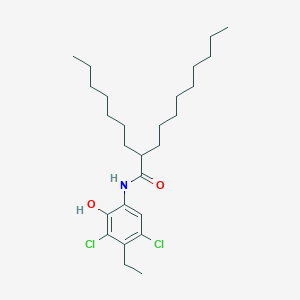
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The process includes chlorination, ethylation, and hydroxylation reactions to introduce the necessary functional groups. The final step involves the formation of the amide bond through a condensation reaction with heptylundecanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
- 2-Naphthalenol,1-[2-(5-chloro-2-hydroxyphenyl)diazenyl]
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide stands out due to its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different solubility, stability, and interaction profiles.
Propriétés
Numéro CAS |
139113-99-8 |
|---|---|
Formule moléculaire |
C26H43Cl2NO2 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide |
InChI |
InChI=1S/C26H43Cl2NO2/c1-4-7-9-11-12-14-16-18-20(17-15-13-10-8-5-2)26(31)29-23-19-22(27)21(6-3)24(28)25(23)30/h19-20,30H,4-18H2,1-3H3,(H,29,31) |
Clé InChI |
PSOUWOKVCCXFGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



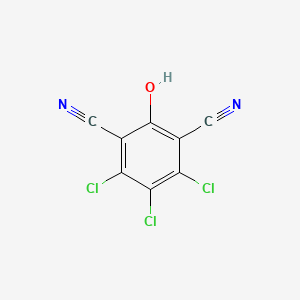
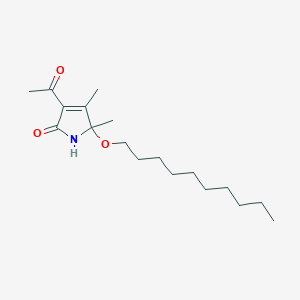
![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
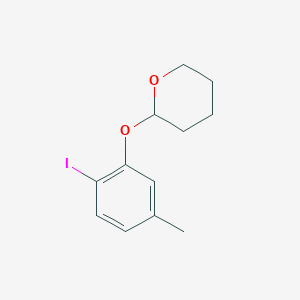
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)

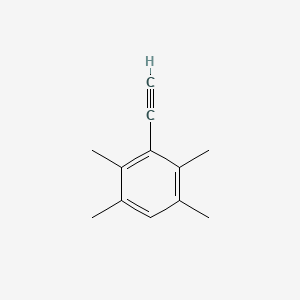
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
